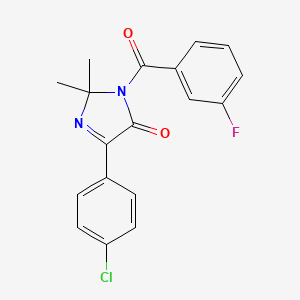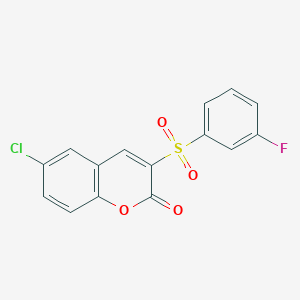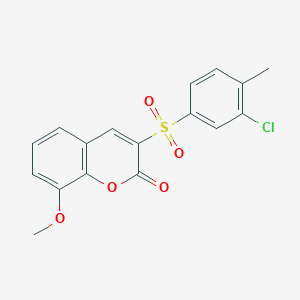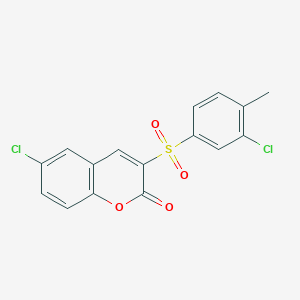
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one, also known as 6-C3CMBS, is an organic compound and a derivative of chromene. It is a colorless, crystalline solid that is soluble in organic solvents, such as acetone and ethanol. 6-C3CMBS has a wide range of applications in scientific research and has been used in the synthesis of various compounds. In
Wissenschaftliche Forschungsanwendungen
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research. It has been used as a building block in the synthesis of various compounds, such as chromene derivatives, benzothiazoles, and fluoroquinolones. It has also been used as a reactant in the synthesis of other compounds, such as 2-hydroxy-3-chloro-2-methylbenzenesulfonyl chloride and 4-chloro-3-methylbenzenesulfonyl chloride. In addition, 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one has been used as a catalyst in the synthesis of polymers, such as poly(ethylene terephthalate) and poly(butylene terephthalate).
Wirkmechanismus
The mechanism of action of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. Additionally, it may act as a chelating agent, binding to metals and preventing them from participating in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory effects in vitro. Additionally, it has been shown to have cytotoxic effects in certain cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in lab experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be toxic and should be handled with care.
Zukünftige Richtungen
The future directions for 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one research include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research should be conducted to explore the potential toxicity of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its potential side effects. Additionally, further research should be conducted on the synthesis of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one and its derivatives. Finally, further research should be conducted on the potential applications of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one in the synthesis of other compounds.
Synthesemethoden
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one can be synthesized by a three-step reaction sequence. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-2-hydroxy-2-methylpropane-1,3-diol, in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-chloro-4-methylbenzenesulfonyl chloride. The second step involves the reaction of this intermediate with 6-chloro-2-hydroxy-2-methylchromen-4-one, in the presence of a base, such as potassium carbonate. This reaction results in the formation of 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one. The third step involves the purification of the 6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one by recrystallization.
Eigenschaften
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O4S/c1-9-2-4-12(8-13(9)18)23(20,21)15-7-10-6-11(17)3-5-14(10)22-16(15)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVGIIQCBIALBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(3-chloro-4-methylbenzenesulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515386.png)
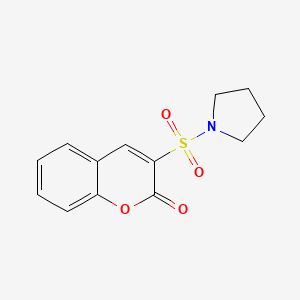
![3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515405.png)
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6515410.png)
![N-[(furan-2-yl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515411.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-methoxyquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6515418.png)
![1-(4-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515425.png)
![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6515440.png)
